2-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
- is a compound with the following chemical structure:
- It belongs to the class of benzoxazoles and contains a butoxy group (C4H9O) attached to the nitrogen atom.
- The compound’s systematic name is N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-butoxybenzamide .
- Its molecular weight is approximately 314.38 g/mol .
2-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide: C18H22N2O3
.Preparation Methods
- The synthetic route involves starting with 2-aminobenzoxazole as a key precursor.
- The key intermediate, N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide , is prepared by coupling 2-aminobenzoxazole (1) with malononitrile in pyridine via diazotization .
- Various secondary amines (such as piperidine, morpholine, piperazine, and diethanolamine) react with compound 2 to yield different acrylonitrile derivatives .
- Ethanolysis of compound 2 with hydrazine hydrate produces 4-((1H-benzimidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .
Chemical Reactions Analysis
- The compound can undergo various reactions, including substitution, cyclization, and condensation.
- Common reagents include ethanol, sodium ethoxide, and acetic anhydride .
- Major products include acrylonitrile derivatives and pyrazole compounds .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for further studies in organic synthesis and heterocyclic chemistry.
Biology and Medicine: Investigating its biological activity, such as its potential as an anticancer agent, is crucial.
Industry: Its applications in materials science or drug development warrant exploration.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, researchers often compare it with related benzoxazole derivatives.
- Its uniqueness lies in the combination of the benzoxazole core and the butoxy substituent .
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C18H22N2O3/c1-2-3-12-22-16-11-7-5-9-14(16)17(21)19-18-13-8-4-6-10-15(13)20-23-18/h5,7,9,11H,2-4,6,8,10,12H2,1H3,(H,19,21) |
InChI Key |
ZDOADXPOOFCUIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
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